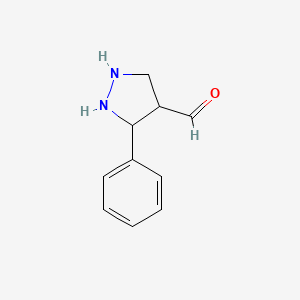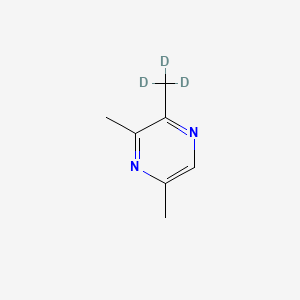
2,3,5-Trimethylpyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylpyrazine-d3 is a deuterium-labeled derivative of 2,3,5-trimethylpyrazine. This compound is a heterocyclic aromatic organic compound with three methyl groups attached to the pyrazine ring. The deuterium labeling is used for tracing and studying metabolic pathways due to its stability and non-radioactive nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The process involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst such as Raney nickel. The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The optimal fermentation conditions include a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL. This method has been optimized to increase the yield of 2,3,5-trimethylpyrazine .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,5-Trimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic processes in microorganisms.
Medicine: Investigated for its potential antioxidant and radioprotective properties.
Industry: Used in the flavor and fragrance industry due to its nutty and roasted aroma.
Mecanismo De Acción
The mechanism of action of 2,3,5-trimethylpyrazine-d3 involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trimethylpyrazine: Another trimethyl derivative of pyrazine with similar aromatic properties.
2,5-Dimethylpyrazine: A dimethyl derivative with a slightly different odor profile.
Tetramethylpyrazine: A tetramethyl derivative known for its presence in fermented foods.
Uniqueness
2,3,5-Trimethylpyrazine-d3 is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in metabolic research. This labeling provides stability and allows for non-radioactive tracking of the compound in various biological and chemical processes .
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
125.19 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i2D3 |
Clave InChI |
IAEGWXHKWJGQAZ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(N=C1C)C |
SMILES canónico |
CC1=CN=C(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
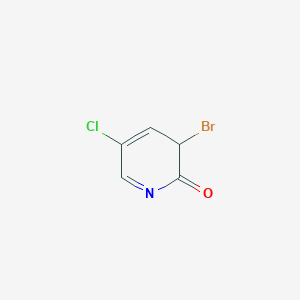
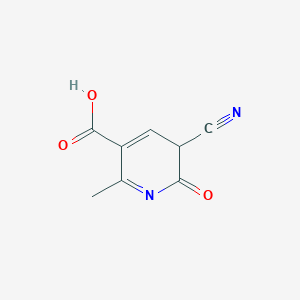
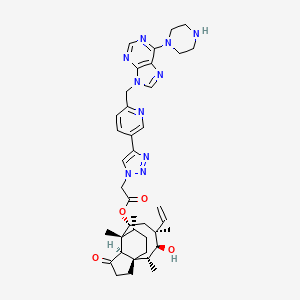
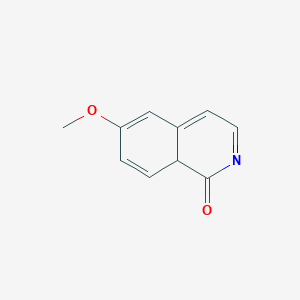
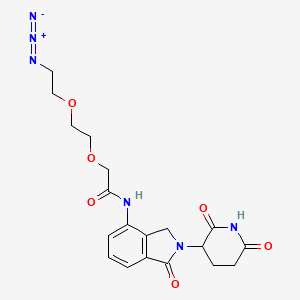
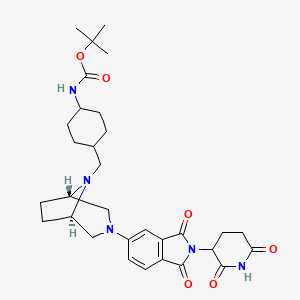

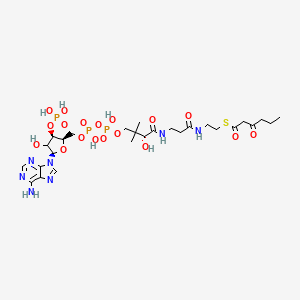
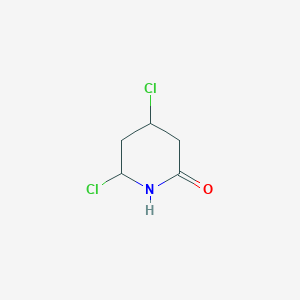
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
